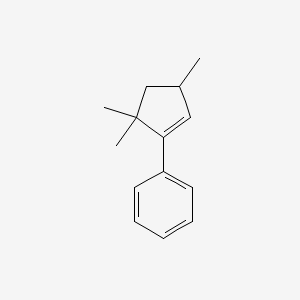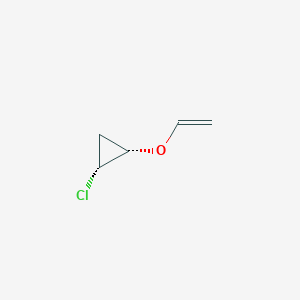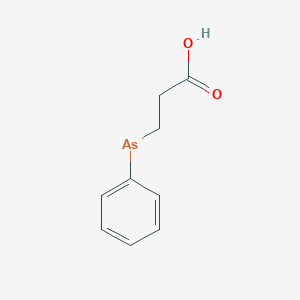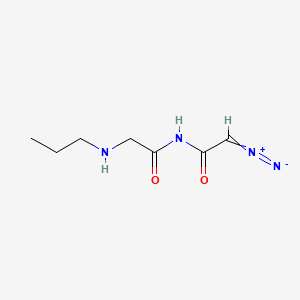
Methyl 9,10,13-trihydroxyoctadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 9,10,13-trihydroxyoctadecanoate is a chemical compound known for its unique structure and properties It is a methyl ester derivative of trihydroxyoctadecanoic acid, which contains three hydroxyl groups attached to an 18-carbon fatty acid chain
准备方法
Synthetic Routes and Reaction Conditions
Methyl 9,10,13-trihydroxyoctadecanoate can be synthesized through the oxidation of linoleic acid derivatives. One common method involves the use of lipoxygenase enzymes to catalyze the formation of hydroperoxides, which are then converted into trihydroxy derivatives through subsequent reactions. For example, the linoleate 9-lipoxygenase product 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid can be converted into 9(S),12(S),13(S)-trihydroxy-10(E)-octadecenoic acid (pinellic acid) using specific enzyme preparations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic processes. These processes utilize lipoxygenase enzymes derived from plant sources, such as beetroot or broad bean, to catalyze the oxidation of linoleic acid. The resulting hydroperoxides are then further processed to yield the desired trihydroxy derivatives .
化学反应分析
Types of Reactions
Methyl 9,10,13-trihydroxyoctadecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the ester functional group in the molecule.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which can replace the hydroxyl groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and esterified derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Methyl 9,10,13-trihydroxyoctadecanoate has several scientific research applications:
Chemistry: It is used as a model compound for studying oxidation and reduction reactions of fatty acids.
Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of specialized lubricants and surfactants
作用机制
The mechanism of action of methyl 9,10,13-trihydroxyoctadecanoate involves its interaction with cellular membranes and enzymes. The hydroxyl groups in the molecule can form hydrogen bonds with membrane lipids, affecting membrane fluidity and function. Additionally, the compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress .
相似化合物的比较
Similar Compounds
Methyl 9,10-dihydroxyoctadecanoate: This compound has two hydroxyl groups instead of three and exhibits different chemical reactivity and biological activity.
Pinellic Acid: A trihydroxy derivative similar to methyl 9,10,13-trihydroxyoctadecanoate but with a different stereochemistry.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
50439-75-3 |
|---|---|
分子式 |
C19H38O5 |
分子量 |
346.5 g/mol |
IUPAC 名称 |
methyl 9,10,13-trihydroxyoctadecanoate |
InChI |
InChI=1S/C19H38O5/c1-3-4-8-11-16(20)14-15-18(22)17(21)12-9-6-5-7-10-13-19(23)24-2/h16-18,20-22H,3-15H2,1-2H3 |
InChI 键 |
QBAHHBCZXAJFMS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CCC(C(CCCCCCCC(=O)OC)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)



![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)

